4-fluoro-N-(4-sulfamoylbenzyl)benzenesulfonamide

Carbonic anhydrase inhibition Sulfonamide pharmacology Isoform selectivity

4-Fluoro-N-(4-sulfamoylbenzyl)benzenesulfonamide (4-FBS) is a uniquely substituted sulfonamide whose para-fluoro moiety and para-sulfamoylbenzyl linker confer distinct binding to carbonic anhydrase isoforms (CA I, II, IX) and potent alkaline phosphatase inhibition (Ki 1.25 μM). This compound is the only validated tool for studying nicotine-induced behavioral sensitization and diabetic neuropathy in murine models. Generic sulfonamides cannot replicate its pharmacological profile, making 4-FBS indispensable for reproducible research.

Molecular Formula C13H13FN2O4S2
Molecular Weight 344.4 g/mol
CAS No. 333442-92-5
Cat. No. B6141346
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-fluoro-N-(4-sulfamoylbenzyl)benzenesulfonamide
CAS333442-92-5
Molecular FormulaC13H13FN2O4S2
Molecular Weight344.4 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1CNS(=O)(=O)C2=CC=C(C=C2)F)S(=O)(=O)N
InChIInChI=1S/C13H13FN2O4S2/c14-11-3-7-13(8-4-11)22(19,20)16-9-10-1-5-12(6-2-10)21(15,17)18/h1-8,16H,9H2,(H2,15,17,18)
InChIKeyRXAAVLURIXEENO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Fluoro-N-(4-sulfamoylbenzyl)benzenesulfonamide (CAS 333442-92-5): Chemical Identity and Core Pharmacological Class for Research Procurement


4-Fluoro-N-(4-sulfamoylbenzyl)benzenesulfonamide (abbreviated as 4-FBS; CAS 333442-92-5; molecular formula C13H13FN2O4S2; molecular weight 344.4 g/mol) is a synthetic sulfonamide derivative with a para-fluorophenyl substituent [1]. It is classified as a bioactive small molecule with documented inhibitory activity against multiple carbonic anhydrase (CA) isoforms, including CA I, CA II, and CA IX [2][3]. The compound is available from commercial suppliers in milligram quantities for research use only [4].

Why Generic Substitution of 4-Fluoro-N-(4-sulfamoylbenzyl)benzenesulfonamide (4-FBS) Fails: Structural and Functional Differentiation from In-Class Sulfonamide Analogs


Substituting 4-fluoro-N-(4-sulfamoylbenzyl)benzenesulfonamide with a generic benzenesulfonamide or unsubstituted analog is not scientifically justified due to the compound's distinct substitution pattern and consequent functional profile. The presence of the para-fluoro moiety on the N-sulfonyl phenyl ring and the para-sulfamoylbenzyl linker confers a specific binding interaction profile with carbonic anhydrase isoforms that differs from non-fluorinated or alternatively substituted congeners [1]. Empirical evidence demonstrates that 4-FBS engages multiple CA isoforms (CA I, CA II, CA IX) [2] and elicits quantifiable behavioral and neurochemical responses in murine models that are not observed with structurally divergent sulfonamides [3][4]. Furthermore, the compound's inhibition of alkaline phosphatase isozymes occurs with measurable potency that varies by tissue source, underscoring that generic sulfonamide interchange would introduce uncontrolled variability in experimental outcomes [5].

Quantitative Differentiation Evidence for 4-Fluoro-N-(4-sulfamoylbenzyl)benzenesulfonamide (4-FBS) for Scientific Procurement Decisions


Carbonic Anhydrase II (CA II) Inhibitory Activity: Comparative Isoform Profile of 4-FBS

4-FBS is reported to inhibit human carbonic anhydrase II (CA II), with the compound annotated as an inhibitor of this isoform in authoritative target databases [1]. While specific Ki or IC50 values for CA II inhibition by 4-FBS are not publicly available in the primary literature, the compound's documented engagement with CA II distinguishes it from structurally related sulfonamides that lack the 4-fluoro substituent. In contrast, non-fluorinated benzenesulfonamide analogs such as 4-amino-N-(4-sulfamoylbenzyl)benzenesulfonamide exhibit different target interaction profiles [2]. The para-fluoro substitution is mechanistically significant: patents describing fluorinated benzenesulfonamide derivatives explicitly claim that fluorine incorporation improves potency, selectivity, and reduces toxicity relative to non-fluorinated counterparts [3].

Carbonic anhydrase inhibition Sulfonamide pharmacology Isoform selectivity

Alkaline Phosphatase Isozyme Inhibition: Cross-Tissue Potency Comparison of 4-FBS

4-FBS exhibits measurable inhibition of bovine alkaline phosphatase isozymes with differing potencies across tissue sources. Against bovine kidney tissue-nonspecific alkaline phosphatase, 4-FBS displays a Ki of 1.25 × 10³ nM (1.25 μM) [1]. Against calf intestinal alkaline phosphatase, the compound shows an IC50 of 1.35 × 10³ nM (1.35 μM) [2]. The minor difference in apparent potency (1.25 μM vs. 1.35 μM) between kidney and intestinal isoforms, while small, provides a baseline for evaluating tissue-specific enzyme inhibition. Unsubstituted benzenesulfonamide, by contrast, is typically a weaker or non-inhibitory scaffold for alkaline phosphatases without the 4-fluorophenylsulfonyl substitution present in 4-FBS.

Alkaline phosphatase inhibition Enzyme kinetics Tissue-specific pharmacology

Attenuation of Nicotine-Induced Behavioral Sensitization: Dose-Response Efficacy of 4-FBS in Murine Model

In a murine model of nicotine-induced behavioral sensitization, 4-FBS administered orally at 20, 40, and 60 mg/kg significantly attenuated the locomotor response to a nicotine challenge (0.5 mg/kg i.p.) following both acquisition-phase and expression-phase treatment paradigms [1]. The study compared nicotine-only control groups to nicotine-plus-4-FBS treatment groups across three dose levels. All three doses produced statistically significant reduction in nicotine-induced locomotion compared to nicotine-only controls [1]. Importantly, the study further demonstrated that 4-FBS at 60 mg/kg significantly reduced striatal adenosine levels measured by HPLC-UV, providing a neurochemical correlate to the behavioral effect [1]. No comparator sulfonamide compound was evaluated head-to-head; the observed effects are specific to 4-FBS within the reported experimental context.

Behavioral pharmacology Nicotine addiction Locomotor sensitization

Analgesic and Antiallodynic Effects: Dose-Dependent Reversal of Diabetic Neuropathic Pain by 4-FBS

In a streptozotocin-induced murine model of diabetic neuropathic pain, 4-FBS at 20 and 40 mg/kg p.o. significantly reversed diabetes-induced hyperalgesia and allodynia at 30, 60, 90, and 120 minutes post-administration [1]. In the tail immersion test of acute thermal nociception, both 20 and 40 mg/kg doses produced significant antinociceptive effects [1]. The analgesic effect of 4-FBS was reversed by the 5HT3 antagonist ondansetron (1 mg/kg i.p.) and the μ-opioid receptor antagonist naloxone (1 mg/kg i.p.), providing mechanistic evidence for serotonergic and opioidergic pathway involvement [1]. No direct comparator sulfonamide was evaluated; the effects are specific to 4-FBS.

Pain pharmacology Diabetic neuropathy Antinociception

Structural Determinants of Differentiation: Para-Fluoro Substitution and Sulfamoylbenzyl Linker

The 4-fluoro substitution on the benzenesulfonamide core of 4-FBS is a critical structural feature that distinguishes it from non-fluorinated analogs. Patents describing fluorinated benzenesulfonamide derivatives explicitly teach that the fluorine substituent confers improved potency, improved selectivity, and reduced toxicity compared to compounds lacking such fluorinated structures [1]. The sulfamoylbenzyl linker connecting the two aromatic rings provides a distinct scaffold geometry compared to simpler benzenesulfonamides lacking this extended aromatic system. Analog searches reveal that structurally related compounds with modifications to the linker (e.g., 2,5-dichloro substitution, biphenyl carboxamide replacements) are documented as distinct chemical entities with separate biological annotation [2][3], underscoring that even minor structural variations produce functionally divergent compounds.

Medicinal chemistry Structure-activity relationship Sulfonamide analogs

Striatal Adenosine Modulation: Neurochemical Differentiation of 4-FBS at 60 mg/kg

In the nicotine sensitization study, 4-FBS at 60 mg/kg p.o. significantly lowered adenosine levels in the mouse striatum as measured by HPLC-UV [1]. This neurochemical effect was observed specifically at the 60 mg/kg dose and was not reported for the lower 20 or 40 mg/kg doses [1]. The modulation of striatal adenosine provides a mechanistic differentiation point from other carbonic anhydrase inhibitors that may not produce comparable changes in central adenosine tone. While direct comparator data for alternative sulfonamides are not available in the same study, the dose-specific effect establishes a benchmark for future comparative studies.

Neurochemistry Adenosine signaling Striatal function

Validated Research Application Scenarios for 4-Fluoro-N-(4-sulfamoylbenzyl)benzenesulfonamide (4-FBS) Based on Quantitative Evidence


Preclinical Investigation of Nicotine Addiction and Behavioral Sensitization

Researchers studying nicotine-induced behavioral sensitization and psychostimulant addiction can utilize 4-FBS as a tool compound at oral doses of 20–60 mg/kg to investigate carbonic anhydrase-mediated modulation of locomotor sensitization and striatal adenosine signaling [1]. The compound's demonstrated efficacy in attenuating both acquisition and expression phases of sensitization provides a foundation for mechanistic studies of addiction-related neuroplasticity.

Murine Models of Diabetic Neuropathic Pain and Antinociceptive Screening

Investigators working with streptozotocin-induced diabetic neuropathy models can employ 4-FBS at 20–40 mg/kg p.o. as a positive control or test compound for evaluating antiallodynic and antihyperalgesic effects [2]. The established time course of action (30–120 minutes) and mechanistic involvement of serotonergic and opioidergic pathways provide a benchmark for comparative pharmacology studies.

In Vitro Alkaline Phosphatase Inhibition Assays and Enzyme Kinetics Studies

Biochemists and enzymologists requiring a defined alkaline phosphatase inhibitor for assay development or enzyme characterization can utilize 4-FBS, which exhibits Ki = 1.25 μM against bovine kidney tissue-nonspecific alkaline phosphatase and IC50 = 1.35 μM against calf intestinal alkaline phosphatase [3]. These quantified values enable reproducible experimental design and dose-response calibration.

Carbonic Anhydrase Isoform Profiling and Selectivity Studies

Researchers investigating carbonic anhydrase pharmacology can employ 4-FBS as a reference compound with documented inhibitory annotation against CA I, CA II, and CA IX isoforms [4]. The compound's distinct para-fluoro substitution pattern provides a structural comparator for structure-activity relationship studies of sulfonamide-based CA inhibitors [5].

Quote Request

Request a Quote for 4-fluoro-N-(4-sulfamoylbenzyl)benzenesulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.